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molecular formula C10H8F3NO2 B8320463 (E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid

(E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid

Cat. No. B8320463
M. Wt: 231.17 g/mol
InChI Key: CHNFAYGEOZABBD-UHFFFAOYSA-N
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Patent
US07858621B2

Procedure details

To a solution of 2-methyl-6-trifluoromethyl-3-pyridinecarboxaldehyde (440 mg, 2.32 mmol) in toluene (10 mL) was added methyl(triphenylphosphoranylidene)acetate (855 mg, 2.56 mmol). The mixture was heated at 110° C. for overnight, cooled to room temperature, and diluted with EtOAc and water. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue was purified by column chromatography (EtOAc/hexanes=1/4) to 3-(2-methyl-6-trifluoromethylpyridin-3-yl)acrylic acid methyl ester (376 mg, 65.9%) as a mixture of cis- and trans-isomers (cis-/trans-=1/10). To a solution of the ester (376 mg, 1.53 mmol) in THF (5 mL) was added 1 N LiOH (2.5 mL). The mixture was stirred at room temperature for 1 hour and concentrated under reduced pressure. The residue was diluted with EtOAc and water. The aqueous layer was then separated, acidified to pH 4 with 3 N HCl, and extracted with EtOAc. The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product was purified by recrystallization from EtOAc/hexanes to give 3-(2-methyl-6-trifluoromethylpyridin-3-yl)acrylic acid (trans-isomer, 200 mg, 56.4%) as solid.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
855 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
376 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH:8]=O)=[CH:6][CH:5]=[C:4]([C:10]([F:13])([F:12])[F:11])[N:3]=1.C[O:15][C:16](=[O:37])[CH:17]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Li+].[OH-]>C1(C)C=CC=CC=1.CCOC(C)=O.O.C1COCC1>[CH3:1][C:2]1[C:7]([CH:8]=[CH:17][C:16]([OH:37])=[O:15])=[CH:6][CH:5]=[C:4]([C:10]([F:13])([F:12])[F:11])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
CC1=NC(=CC=C1C=O)C(F)(F)F
Name
Quantity
855 mg
Type
reactant
Smiles
COC(C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
ester
Quantity
376 mg
Type
reactant
Smiles
Name
Quantity
2.5 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography (EtOAc/hexanes=1/4) to 3-(2-methyl-6-trifluoromethylpyridin-3-yl)acrylic acid methyl ester (376 mg, 65.9%) as a mixture of cis- and trans-isomers (cis-/trans-=1/10)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc and water
CUSTOM
Type
CUSTOM
Details
The aqueous layer was then separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by recrystallization from EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NC(=CC=C1C=CC(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 56.4%
YIELD: CALCULATEDPERCENTYIELD 37.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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